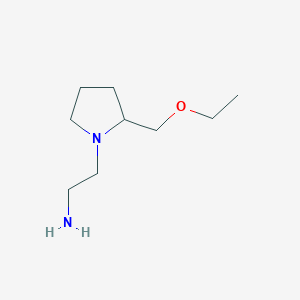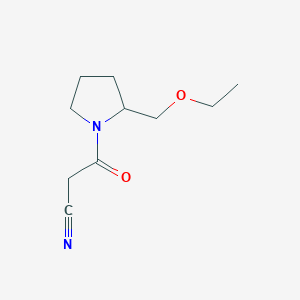
1-(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)ethan-1-ol
Übersicht
Beschreibung
1-(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)ethan-1-ol, also known as 3-chloropyrazine-2-ylpiperidine-3-ol or CPPO, is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid with a molecular weight of 209.6 g/mol and a melting point of 155-157 °C. CPPO is a chiral molecule with two enantiomers, (R)-CPPO and (S)-CPPO, which have different physical and chemical properties. CPPO has been studied extensively due to its potential applications in pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
Target of Action
Similar compounds have been identified as inhibitors of the enzyme glutaminase 1 . Glutaminase 1 plays a crucial role in cellular metabolism, particularly in cancer cells, where it helps to provide the necessary energy for rapid cell growth .
Mode of Action
Similar compounds have been shown to inhibit the activity of glutaminase 1 . This inhibition could potentially lead to a decrease in the energy supply of rapidly growing cells, such as cancer cells .
Biochemical Pathways
The inhibition of glutaminase 1 by similar compounds could potentially affect the glutamine metabolism pathway . This could lead to a disruption in the energy supply of rapidly growing cells, potentially leading to cell death .
Result of Action
The inhibition of glutaminase 1 by similar compounds could potentially lead to a decrease in the energy supply of rapidly growing cells, such as cancer cells . This could potentially lead to cell death .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPPO in laboratory experiments include its relatively low cost and ease of synthesis. In addition, CPPO has been shown to possess a variety of biochemical and physiological effects, making it an attractive candidate for further research. However, there are some limitations to using CPPO in laboratory experiments, such as its instability in acidic or alkaline conditions and the lack of information regarding its mechanism of action.
Zukünftige Richtungen
Given the potential therapeutic applications of CPPO, there are several possible future directions for research. These include further investigation into its mechanism of action, as well as the development of new and more effective CPPO-based drugs. In addition, further research into the potential applications of CPPO in the treatment of cancer, inflammation, and neurological disorders is also warranted. Other possible future directions for CPPO research include the development of new synthetic methods for its production, as well as the exploration of its potential uses in agrochemicals and other industrial products.
Wissenschaftliche Forschungsanwendungen
CPPO has been studied extensively as a potential therapeutic agent for a variety of medical conditions. In particular, it has been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders. CPPO has been shown to possess anti-tumor activity in several cell lines, including human breast cancer, human hepatocellular carcinoma, and colon cancer. It has also been demonstrated to possess anti-inflammatory activity, as well as neuroprotective effects in animal models of Parkinson’s disease and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
1-[1-(3-chloropyrazin-2-yl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-3-2-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQSNYISXHDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















